

Synthesis of (2-Chloro-4-methoxyphenyl)acetonitrile

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Compound of Interest

Compound Name: (2-Chloro-4-methoxyphenyl)acetonitrile

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An In-Depth Technical Guide to the Synthesis of (2-Chloro-4-methoxyphenyl)acetonitrile

Abstract

(2-Chloro-4-methoxyphenyl)acetonitrile is a substituted phenylacetonitrile derivative that serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the development of novel pharmaceuticals and agrochemicals. The strategic placement of the chloro, methoxy, and cyanomethyl groups on the benzene ring provides multiple reaction sites for further molecular elaboration. This guide provides a comprehensive overview of the principal synthetic routes to (2-Chloro-4-methoxyphenyl)acetonitrile, designed for researchers and professionals in chemical synthesis and drug development. We will explore methodologies including classical nucleophilic substitution, the Sandmeyer reaction, and modern transition metal-catalyzed cross-coupling reactions. Each section provides a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and the rationale behind procedural choices, ensuring a blend of theoretical understanding and practical applicability.

Introduction and Physicochemical Properties

(2-Chloro-4-methoxyphenyl)acetonitrile, with the chemical formula C_9H_8ClNO , is a crystalline solid at room temperature.^{[1][2]} Its structure is characterized by a benzene ring substituted with a chlorine atom at position 2, a methoxy group at position 4, and an acetonitrile group at position 1. This arrangement makes it a key precursor for synthesizing more complex

molecules, where the nitrile group can be readily hydrolyzed to a carboxylic acid, reduced to an amine, or used in various carbon-carbon bond-forming reactions.

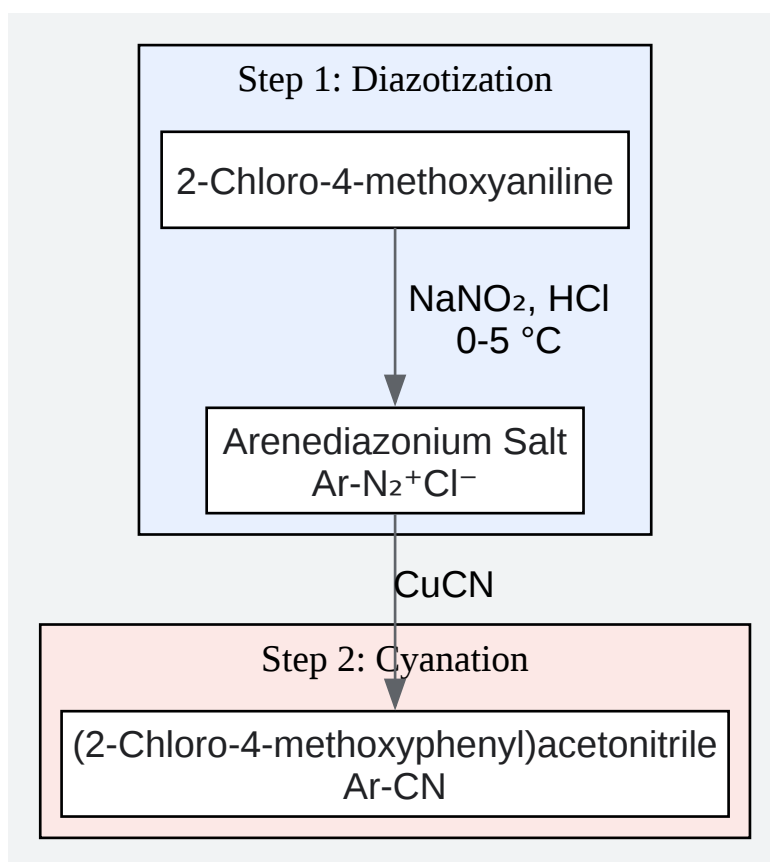
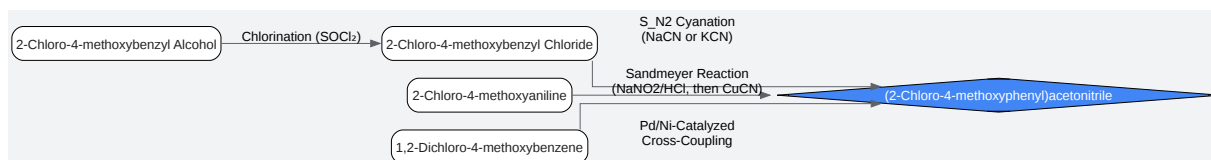
Table 1: Physicochemical Properties of **(2-Chloro-4-methoxyphenyl)acetonitrile**

Property	Value	Reference(s)
CAS Number	170737-93-6	[1]
Molecular Formula	C ₉ H ₈ ClNO	[1]
Molecular Weight	181.62 g/mol	[1]
Appearance	White to off-white solid	[2]
Melting Point	42-44°C	[1][2]
Boiling Point	300.7±27.0 °C at 760 mmHg	[1]
Water Solubility	Insoluble	[1][2]
Density	1.2±0.1 g/cm ³	[1]

Overview of Primary Synthetic Strategies

The synthesis of **(2-Chloro-4-methoxyphenyl)acetonitrile** can be approached from several distinct precursors, each with its own set of advantages and challenges. The selection of a particular route often depends on the availability of starting materials, scalability, and tolerance to other functional groups. The three primary pathways are:

- **Nucleophilic Substitution:** A direct S_N2 reaction involving the displacement of a halide from 2-chloro-4-methoxybenzyl halide with a cyanide salt. This is often the most straightforward and high-yielding approach.
- **The Sandmeyer Reaction:** A classic transformation of an amino group on the aromatic ring into a nitrile via a diazonium salt intermediate, starting from 2-chloro-4-methoxyaniline.[3][4]
- **Transition Metal-Catalyzed Cyanation:** A modern approach that involves the cross-coupling of a di-substituted aryl halide with a cyanide source, catalyzed by a palladium or nickel complex.[5][6]



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